6-Methyl-2-(4-((2-oxo-1-((phenylamino)carbonyl)propyl)azo)phenyl)benzothiazolesulphonic acid
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Overview
Description
6-Methyl-2-(4-((2-oxo-1-((phenylamino)carbonyl)propyl)azo)phenyl)benzothiazolesulphonic acid is a complex organic compound known for its diverse applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzothiazole ring, an azo linkage, and a sulfonic acid group. These structural features contribute to its reactivity and functionality in different chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-(4-((2-oxo-1-((phenylamino)carbonyl)propyl)azo)phenyl)benzothiazolesulphonic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring is synthesized through the cyclization of o-aminothiophenol with a carboxylic acid derivative.
Azo Coupling Reaction: The azo linkage is introduced by coupling the benzothiazole derivative with a diazonium salt, which is prepared from an aromatic amine.
Introduction of the Sulfonic Acid Group: The sulfonic acid group is introduced through sulfonation, typically using sulfuric acid or chlorosulfonic acid under controlled conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2-(4-((2-oxo-1-((phenylamino)carbonyl)propyl)azo)phenyl)benzothiazolesulphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can break the azo linkage, resulting in the formation of amines.
Substitution: The sulfonic acid group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc in acetic acid are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce aromatic amines.
Scientific Research Applications
6-Methyl-2-(4-((2-oxo-1-((phenylamino)carbonyl)propyl)azo)phenyl)benzothiazolesulphonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a dye intermediate.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the production of dyes and pigments, particularly in the textile industry.
Mechanism of Action
The mechanism of action of 6-Methyl-2-(4-((2-oxo-1-((phenylamino)carbonyl)propyl)azo)phenyl)benzothiazolesulphonic acid involves its interaction with molecular targets through its functional groups. The azo linkage and sulfonic acid group play crucial roles in its reactivity. The compound can form hydrogen bonds, participate in electron transfer reactions, and interact with enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid derivatives: These compounds share the sulfonic acid group and exhibit similar reactivity.
Azo compounds: Compounds with azo linkages, such as azobenzene, have comparable chemical properties.
Benzothiazole derivatives: These compounds, like 2-mercaptobenzothiazole, share the benzothiazole ring structure.
Uniqueness
6-Methyl-2-(4-((2-oxo-1-((phenylamino)carbonyl)propyl)azo)phenyl)benzothiazolesulphonic acid is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
94022-28-3 |
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Molecular Formula |
C24H20N4O5S2 |
Molecular Weight |
508.6 g/mol |
IUPAC Name |
[4-[(1-anilino-1,3-dioxobutan-2-yl)diazenyl]phenyl] 6-methyl-1,3-benzothiazole-2-sulfonate |
InChI |
InChI=1S/C24H20N4O5S2/c1-15-8-13-20-21(14-15)34-24(26-20)35(31,32)33-19-11-9-18(10-12-19)27-28-22(16(2)29)23(30)25-17-6-4-3-5-7-17/h3-14,22H,1-2H3,(H,25,30) |
InChI Key |
RBNWSYKUIDIKCV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)S(=O)(=O)OC3=CC=C(C=C3)N=NC(C(=O)C)C(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
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